molecular formula C8H15NO5 B12578533 Paracetamol trihydrate CAS No. 478080-38-5

Paracetamol trihydrate

Cat. No.: B12578533
CAS No.: 478080-38-5
M. Wt: 205.21 g/mol
InChI Key: XVSQSTJDSNGBAY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of paracetamol typically involves three main steps starting from phenol:

    Nitration of Phenol: Phenol is nitrated to produce a mixture of ortho- and para-nitrophenol. This is achieved by adding phenol to a mixture of sodium nitrate and sulfuric acid at low temperatures.

    Reduction of Nitro Group: The nitro group in para-nitrophenol is reduced to an amino group, forming para-aminophenol. This reduction is commonly carried out using hydrogen gas in the presence of a metal catalyst.

    Acetylation: Para-aminophenol is then acetylated using acetic anhydride to produce paracetamol

Industrial Production Methods: In industrial settings, paracetamol is produced through a similar process but on a larger scale. The key steps involve:

Chemical Reactions Analysis

Types of Reactions: Paracetamol trihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: NAPQI.

    Reduction: Para-aminophenol.

    Substitution: Paracetamol

Scientific Research Applications

Paracetamol trihydrate has a wide range of applications in scientific research:

Mechanism of Action

Paracetamol exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. Paracetamol is also thought to inhibit myeloperoxidase, reducing the formation of inflammatory oxidants .

Comparison with Similar Compounds

Uniqueness: Paracetamol is unique in its selective inhibition of COX enzymes under low peroxide conditions, making it less likely to cause gastrointestinal side effects compared to NSAIDs. Its trihydrate form offers potential advantages in pharmaceutical formulations due to its crystalline stability .

Properties

CAS No.

478080-38-5

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

N-(4-hydroxyphenyl)acetamide;trihydrate

InChI

InChI=1S/C8H9NO2.3H2O/c1-6(10)9-7-2-4-8(11)5-3-7;;;/h2-5,11H,1H3,(H,9,10);3*1H2

InChI Key

XVSQSTJDSNGBAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.O.O.O

Origin of Product

United States

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